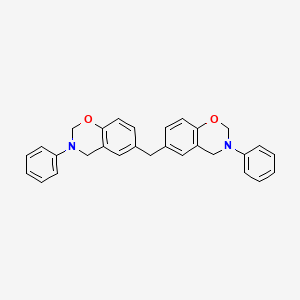
6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] is a chemical compound with the molecular formula C31H30N2O2. It is also known by other names such as 6,6’-propane-2,2-diylbis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine). This compound belongs to the class of benzoxazines, which are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring .
Méthodes De Préparation
The synthesis of 2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] can be achieved through a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . This method involves the condensation of these starting materials to form the benzoxazine ring. Alternatively, the compound can be prepared sequentially by first forming an intermediate, which then undergoes further reactions to yield the final product . Industrial production methods often utilize similar synthetic routes but may involve additional steps to optimize yield and purity.
Analyse Des Réactions Chimiques
2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For example, the compound can undergo oxidation to form oxo-derivatives, which are significant in various applications . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of high-performance polymers, such as polybenzoxazines, which are known for their excellent mechanical properties, flame resistance, and chemical stability . In biology and medicine, benzoxazine derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties . In the industry, the compound is used in the production of thermoset resins and adhesives, which are essential in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] involves the formation of a benzoxazine ring through the condensation of an amine, a phenol, and formaldehyde . This ring formation is crucial for the compound’s stability and reactivity. The molecular targets and pathways involved in its biological activities are still under investigation, but studies suggest that the compound may interact with cellular proteins and enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] can be compared with other benzoxazine derivatives, such as 3-phenyl-2,4-dihydro-1,3-benzoxazine and 6,6’-(1-methylethylidene)bis[3,4-dihydro-3-phenyl-2H-1,3-benzoxazine] . These compounds share similar structural features but differ in their substituents and specific properties. The uniqueness of 2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
137836-80-7 |
|---|---|
Formule moléculaire |
C29H26N2O2 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
3-phenyl-6-[(3-phenyl-2,4-dihydro-1,3-benzoxazin-6-yl)methyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C29H26N2O2/c1-3-7-26(8-4-1)30-18-24-16-22(11-13-28(24)32-20-30)15-23-12-14-29-25(17-23)19-31(21-33-29)27-9-5-2-6-10-27/h1-14,16-17H,15,18-21H2 |
Clé InChI |
LVGAZNUUPCRHIJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)CC3=CC4=C(C=C3)OCN(C4)C5=CC=CC=C5)OCN1C6=CC=CC=C6 |
Numéros CAS associés |
164654-79-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


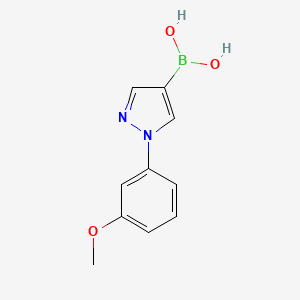


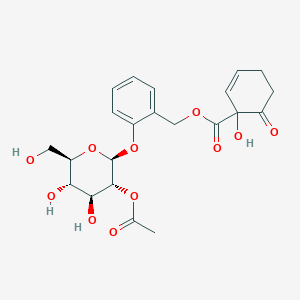
![2-(3-Ethoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081914.png)
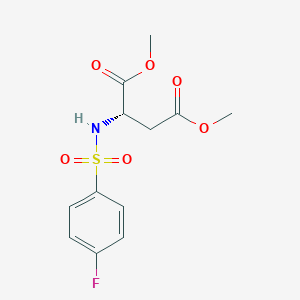
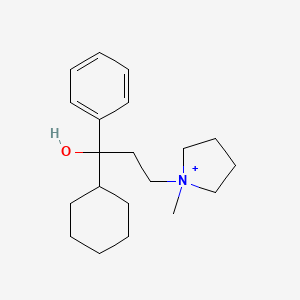
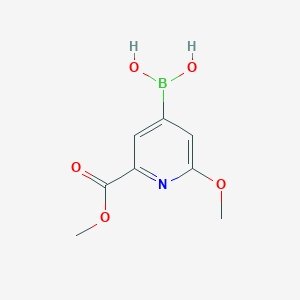
![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14081951.png)
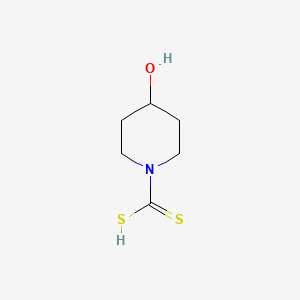
![2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14081971.png)
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)
![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)
